molecular formula C11H12F3N3O2 B2882682 1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine CAS No. 175277-61-9

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2882682
CAS No.: 175277-61-9
M. Wt: 275.231
InChI Key: GFUCCKWXVGIKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a nitro group at the 5-position of the pyridine ring and a trifluoromethyl group at the 4-position of the piperidine ring

Scientific Research Applications

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the nitration of 2-pyridine followed by the introduction of the piperidine ring and subsequent trifluoromethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Nitro-2-pyridinyl)piperidine-3-methanol
  • 1-(5-Nitro-2-pyridinyl)-3-piperidinemethanol

Uniqueness

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-3-5-16(6-4-8)10-2-1-9(7-15-10)17(18)19/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUCCKWXVGIKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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